Enantiospecific Muscarinic M1 Receptor Agonism: (S)- vs. (R)-Isomer Cholinergic Activity
In a prototypical 8-azaspiro[4.5]decane-based muscarinic agonist, YM796, the (-)-(S) isomer demonstrated exclusive pharmacological activity. The (+)-(R) isomer failed to reverse cognitive impairment and did not induce cholinergic responses in vivo, establishing a clear enantiospecific functional requirement for the (S)-configuration in this scaffold [1]. This provides a class-level precedent for the critical role of (S)-stereochemistry at the amine-bearing carbon in this spirocyclic system.
| Evidence Dimension | In vivo reversal of nucleus basalis magnocellularis lesion-induced passive avoidance impairment (mg/kg p.o.) |
|---|---|
| Target Compound Data | (-)-(S)-YM796: Active at 0.031–0.5 mg/kg p.o. [1] |
| Comparator Or Baseline | (+)-(R)-YM796: Ineffective in the same experimental amnesia model [1] |
| Quantified Difference | Qualitative difference: (S)-isomer is active, while (R)-isomer is pharmacologically silent in this model. |
| Conditions | Passive avoidance tasks in rats with nucleus basalis magnocellularis lesions [1]. |
Why This Matters
This demonstrates that the (S)-enantiomeric form is essential for biological activity in this scaffold, making the procurement of enantiomerically pure (S)-8-Azaspiro[4.5]decan-1-amine a strict requirement for any project seeking to replicate or optimize upon such M1-mediated activity.
- [1] Wanibuchi, F., Nishida, T., Yamashita, H., Hidaka, K., Koshiya, K., Tsukamoto, S., & Usuda, S. (1994). Characterization of a novel muscarinic receptor agonist, YM796: comparison with cholinesterase inhibitors in in vivo pharmacological studies. European Journal of Pharmacology, 265(3), 151–158. View Source
